2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H20ClN5OS and a molecular weight of 437.955 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities .
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes The final step includes the condensation with the appropriate hydrazide to form the acetohydrazide moiety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The thioether linkage and the acetohydrazide moiety may also contribute to its biological activity by interacting with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar compounds include:
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-methylphenyl)methylidene]acetohydrazide These compounds share the benzimidazole core and the thioether linkage but differ in the substituents on the hydrazide moiety. The unique combination of substituents in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20ClN5OS |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-27-12-6-8-17(27)13-24-26-21(29)15-30-22-25-19-10-4-5-11-20(19)28(22)14-16-7-2-3-9-18(16)23/h2-13H,14-15H2,1H3,(H,26,29)/b24-13+ |
InChI Key |
GLRRYJPCNLAYDR-ZMOGYAJESA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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